(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid
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Description
(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H28O14 and its molecular weight is 516.452. The purity is usually 95%.
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Biological Activity
The compound (1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid , also known as 3-O-p-Coumaroylquinic acid , is a polyphenolic compound derived from various plant sources. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Molecular Structure
The molecular formula of the compound is C16H18O8, with a molecular weight of approximately 338.31 g/mol. The compound features multiple hydroxyl groups and a cyclohexane structure that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H18O8 |
Molecular Weight | 338.31 g/mol |
Boiling Point | 613.2 ± 55.0 °C (Predicted) |
Density | 1.55 ± 0.1 g/cm³ (Predicted) |
pKa | 3.90 ± 0.50 (Predicted) |
Antioxidant Activity
Research indicates that This compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to its multiple hydroxyl groups.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in various studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has been particularly effective against certain strains of bacteria and fungi:
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective inhibition |
Antidiabetic Potential
There is emerging evidence suggesting that this compound may help in managing diabetes by improving insulin sensitivity and glucose metabolism. Its polyphenolic structure is believed to play a crucial role in these effects.
Study 1: Antioxidant and Anti-inflammatory Properties
In a study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antioxidant capacity of various polyphenols including (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 . The study found that it significantly reduced oxidative stress markers in vitro and in vivo models of inflammation .
Study 2: Antimicrobial Efficacy
A recent investigation published in Frontiers in Microbiology assessed the antimicrobial efficacy of several phenolic compounds against pathogenic bacteria. The results indicated that (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 exhibited notable activity against multidrug-resistant strains of bacteria .
Study 3: Antidiabetic Effects
Research conducted at a university laboratory highlighted the potential antidiabetic effects of this compound in diabetic rat models. The study reported improved glycemic control and enhanced insulin sensitivity following administration of the compound .
Properties
IUPAC Name |
(1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYVNGLNANCOI-UWHOEMSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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